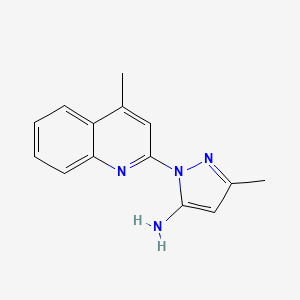
3-甲基-1-(4-甲基喹啉-2-基)-1H-吡唑-5-胺
描述
The compound “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” is a quinoline-based heterocyclic compound. Quinoline derivatives are versatile and have been studied extensively due to their significant roles in many fields . They are designed and synthesized by chemists through various strategies .
Synthesis Analysis
Quinolinyl-pyrazoles, such as the compound , can be synthesized by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . Other methods involve the reaction of anilines using malonic acid equivalents or the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of quinoline-based compounds is characterized using spectroscopic analysis including NMR, FT-IR, and mass techniques . The structure of these compounds often contains multiple bonds, aromatic bonds, and various ring structures .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. For instance, the modification of the quinoline scaffold by inserting other heterocycle moieties such as triazole and thiadiazole can enhance the bioactivity of the synthesized compounds .科学研究应用
Antibacterial Agents
Quinoline-based heterocyclic derivatives, such as “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine”, have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria . These compounds have shown moderate-to-good antibacterial activity, which is significant for the development of new antibiotics. The ability to modify the quinoline scaffold by inserting other heterocycle moieties can enhance the bioactivity of these synthesized compounds.
Antimicrobial Agents
The quinoline moiety is known for its antimicrobial properties. Recent studies have focused on the synthesis of quinoline-based heterocyclic derivatives that exhibit a broad range of pharmacological activities, including antimicrobial effects . These activities are crucial in the fight against drug-resistant strains of microorganisms.
Antifungal Agents
In addition to antibacterial properties, quinoline derivatives have also been reported to possess antifungal activities . This makes them valuable in the research and development of treatments for fungal infections, which are a significant concern in both clinical and agricultural settings.
Anti-inflammatory Agents
The heterocyclic compounds containing the quinoline structure have been identified to have anti-inflammatory properties . This application is particularly relevant in the development of new treatments for chronic inflammatory diseases.
Anticancer Agents
Quinoline derivatives have been explored for their potential as anticancer agents . Their ability to interfere with various biological pathways makes them promising candidates for cancer therapy research.
Antimalarial Agents
Historically, quinoline derivatives have played a pivotal role in the treatment of malaria. Compounds like “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” continue to be of interest in the search for new antimalarial drugs, especially in the face of emerging drug resistance .
作用机制
Target of Action
The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects . .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Given the known activities of quinoline derivatives, it is likely that this compound affects pathways related to dna synthesis and cell division .
Result of Action
Given the known activities of quinoline derivatives, it is likely that this compound has antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects .
未来方向
The future directions for research on “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their therapeutic potential . The results obtained from such research could be important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives .
属性
IUPAC Name |
5-methyl-2-(4-methylquinolin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-7-14(18-13(15)8-10(2)17-18)16-12-6-4-3-5-11(9)12/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXLQLYHWDBUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352280 | |
| Record name | F0307-0132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine | |
CAS RN |
307342-03-6 | |
| Record name | F0307-0132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1617367.png)
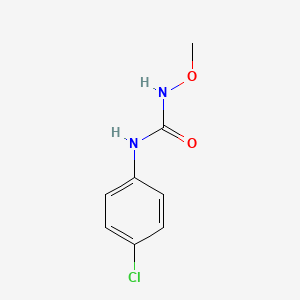

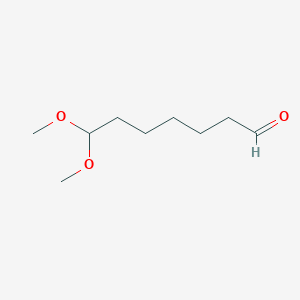
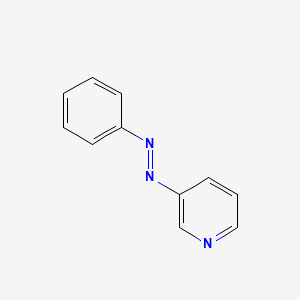



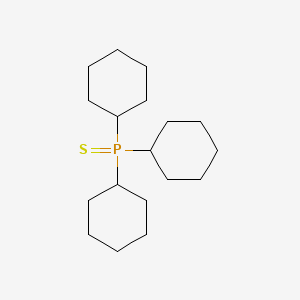
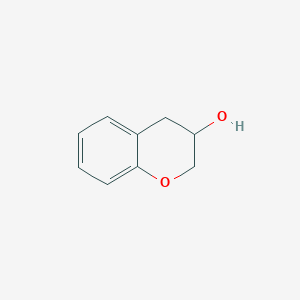
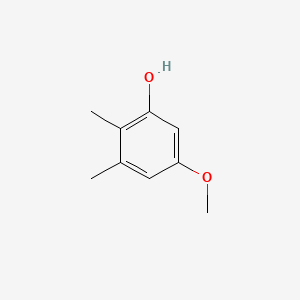
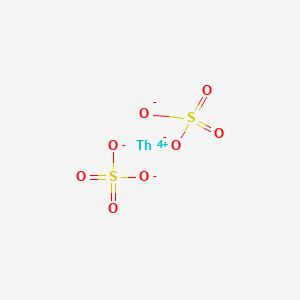

![Dibenz[a,i]acridine](/img/structure/B1617390.png)